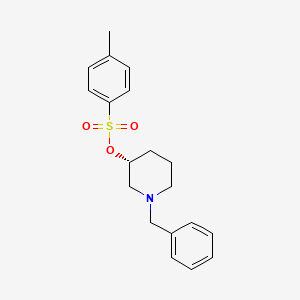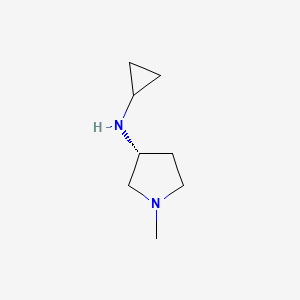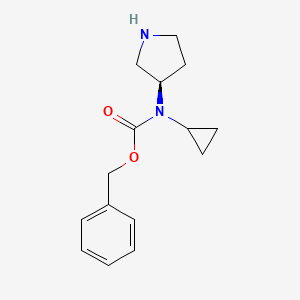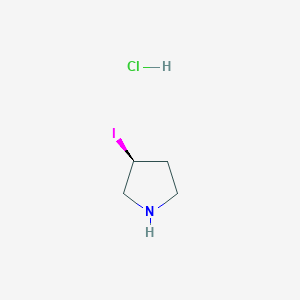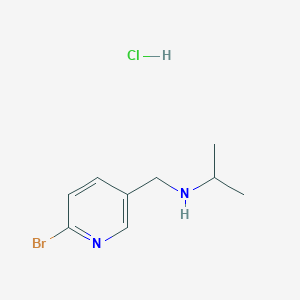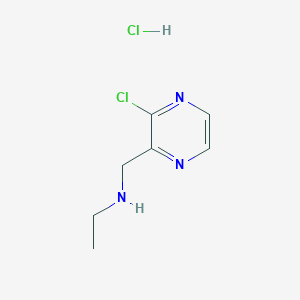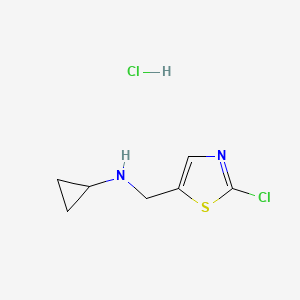
2-(Bromomethyl)-3-chloropyrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-chloropyrazine hydrochloride is an organic compound that belongs to the pyrazine family It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a pyrazine ring, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyrazine hydrochloride typically involves the bromination of 3-chloropyrazine. The process begins with the chlorination of pyrazine to form 3-chloropyrazine, followed by the bromination of the methyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-3-chloropyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield pyrazine derivatives with reduced functional groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted pyrazine derivatives with various functional groups.
- Pyrazine N-oxides.
- Reduced pyrazine compounds.
科学研究应用
2-(Bromomethyl)-3-chloropyrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-3-chloropyrazine hydrochloride involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This property makes it a valuable tool in the study of enzyme inhibition, where it can bind to active sites of enzymes and inhibit their activity. The compound’s reactivity with nucleophiles also allows it to interact with various biological macromolecules, affecting their function and activity.
相似化合物的比较
- 2-(Bromomethyl)-3-fluoropyrazine hydrochloride
- 2-(Bromomethyl)-3-iodopyrazine hydrochloride
- 2-(Chloromethyl)-3-chloropyrazine hydrochloride
Comparison: 2-(Bromomethyl)-3-chloropyrazine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which imparts distinct reactivity and chemical properties. Compared to its analogs, such as 2-(Bromomethyl)-3-fluoropyrazine hydrochloride, the chlorine atom provides different electronic effects, influencing the compound’s reactivity and interactions with other molecules. The bromomethyl group also offers a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
2-(bromomethyl)-3-chloropyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWAINUKADVBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CBr)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
